molecular formula C6H10N2O B139845 (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol CAS No. 153912-60-8

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol

Cat. No.: B139845
CAS No.: 153912-60-8
M. Wt: 126.16 g/mol
InChI Key: XJBMHIHXRARJJS-UHFFFAOYSA-N
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Description

(1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is a chemical compound with the molecular formula C6H10N2O. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol typically involves the alkylation of pyrazole derivatives. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with formaldehyde in the presence of a base such as potassium tert-butoxide in tetrahydrofuran (THF) solvent . The reaction is carried out under reflux conditions for several hours, followed by purification to obtain the desired product.

Industrial Production Methods: For industrial-scale production, the use of dimethyl sulfate in an alkaline medium as the alkylation agent is preferred due to its cost-effectiveness and higher yield . The reaction is conducted in a 20% aqueous solution of sodium hydroxide at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, alcohols, aldehydes, and carboxylic acids .

Comparison with Similar Compounds

    (3,5-Dimethyl-1H-Pyrazol-1-Yl)Methanol: Similar in structure but differs in the position of the hydroxyl group.

    (1,3-Dimethyl-1H-Pyrazol-5-Yl)Methanol: Another isomer with different substitution patterns on the pyrazole ring.

Uniqueness: (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol is unique due to its specific substitution pattern, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in forming stable metal complexes and in synthetic applications .

Properties

IUPAC Name

(1,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-5-3-6(4-9)7-8(5)2/h3,9H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBMHIHXRARJJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380020
Record name (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153912-60-8
Record name (1,5-Dimethyl-1H-Pyrazol-3-Yl)Methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1,5-dimethyl-1H-pyrazol-3-yl)methanol
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